1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone is a heterocyclic organic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-1,2,3-thiadiazole with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits similar biological activities but with different chemical reactivity and stability.
1,3,4-Oxadiazole: Another heterocyclic compound with diverse biological activities, often used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives .
Properties
IUPAC Name |
1-[5-(methylamino)thiadiazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3(9)4-5(6-2)10-8-7-4/h6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXLLNSRYUUZFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SN=N1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.